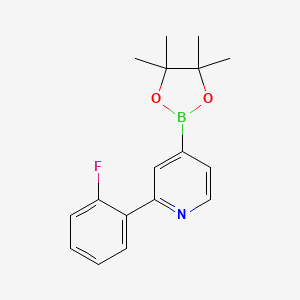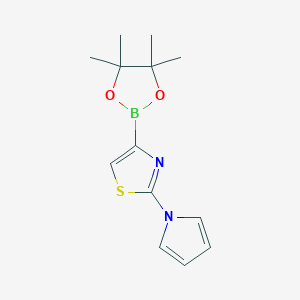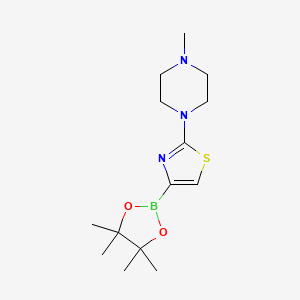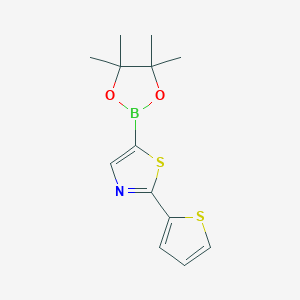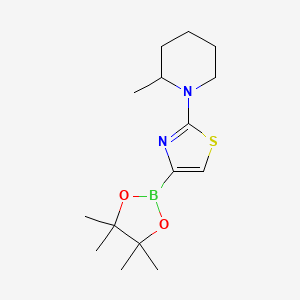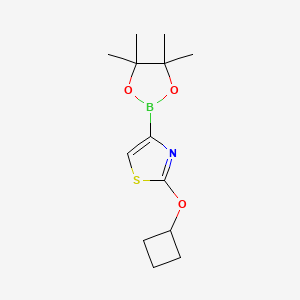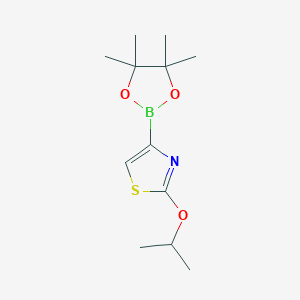
2-(Isopropoxy)thiazole-4-boronic acid pinacol ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Isopropoxy)thiazole-4-boronic acid pinacol ester (IPTBP) is a versatile organoboron compound belonging to the family of boronic esters. It has found widespread use in various fields, particularly in the synthesis of pharmaceuticals, agrochemicals, and natural products. As a boronic ester, IPTBP is capable of forming strong covalent bonds with a number of substrates, making it a valuable tool in the synthesis of complex molecules. In addition, its low toxicity, low cost, and ease of synthesis make it a desirable choice for a variety of applications.
作用機序
2-(Isopropoxy)thiazole-4-boronic acid pinacol ester forms strong covalent bonds with a variety of substrates, allowing it to be used in the synthesis of complex molecules. In particular, it can form a boron-oxygen-carbon bond, which is highly stable and can be used to link two molecules together. Additionally, this compound can react with aldehydes and ketones to form boronates, which can then be used to synthesize a variety of compounds.
Biochemical and Physiological Effects
This compound has been found to be non-toxic and non-carcinogenic, making it a safe and effective tool for use in a variety of applications. Additionally, it has been found to be non-mutagenic, meaning it does not have an effect on the genetic material of cells. Furthermore, this compound has been found to have anti-inflammatory and anti-bacterial properties, making it a potential tool for the treatment of a variety of diseases.
実験室実験の利点と制限
2-(Isopropoxy)thiazole-4-boronic acid pinacol ester has a number of advantages for use in laboratory experiments. Firstly, it is relatively inexpensive and easy to synthesize, making it an ideal choice for a variety of applications. Additionally, it is non-toxic and non-carcinogenic, making it safe to use in laboratory experiments. Furthermore, it is capable of forming strong covalent bonds with a variety of substrates, allowing it to be used in the synthesis of complex molecules.
However, there are also some limitations to using this compound in laboratory experiments. Firstly, it is not as stable as some other boronic esters, meaning it can degrade over time. Additionally, it can react with aldehydes and ketones to form boronates, which can then be used to synthesize a variety of compounds. This can lead to the formation of unwanted by-products, which can complicate experiments.
将来の方向性
In the future, 2-(Isopropoxy)thiazole-4-boronic acid pinacol ester may find use in the synthesis of novel drugs and agrochemicals. Additionally, it may be employed in the development of new materials, such as polymers and nanomaterials. Furthermore, its anti-inflammatory and anti-bacterial properties may be explored further, potentially leading to the development of new treatments for a variety of diseases. Finally, its ability to form strong covalent bonds may be exploited in the design of new catalysts, allowing for the synthesis of complex molecules.
合成法
2-(Isopropoxy)thiazole-4-boronic acid pinacol ester can be synthesized from a variety of starting materials, including 2-bromo-4-methylthiazole, pinacol, and boronic acid. The synthesis of this compound begins by reacting 2-bromo-4-methylthiazole with pinacol in the presence of a strong base, such as potassium carbonate or sodium hydroxide. This reaction produces the intermediate 2-(isopropoxy)thiazole-4-boronic acid, which can then be reacted with pinacol to produce the desired this compound.
科学的研究の応用
2-(Isopropoxy)thiazole-4-boronic acid pinacol ester has found widespread use in the synthesis of pharmaceuticals, agrochemicals, and natural products. In particular, it has been used to synthesize a variety of antiviral and anti-cancer agents, as well as to produce drugs for the treatment of diabetes, obesity, and other metabolic disorders. Additionally, this compound has been employed in the synthesis of agrochemicals and natural products, such as insecticides, herbicides, and plant growth regulators.
特性
IUPAC Name |
2-propan-2-yloxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20BNO3S/c1-8(2)15-10-14-9(7-18-10)13-16-11(3,4)12(5,6)17-13/h7-8H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPTSFQJYYOSKKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)OC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20BNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


